molecular formula C13H12ClFN2 B1423965 2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine CAS No. 372183-70-5

2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine

Cat. No. B1423965
CAS RN: 372183-70-5
M. Wt: 250.7 g/mol
InChI Key: VALSYGYSZKIHMQ-UHFFFAOYSA-N
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Description

“2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine” is a chemical compound with the CAS Number: 372183-70-5. It has a molecular weight of 250.7 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H12ClFN2/c1-9-8-12(17-13(14)16-9)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,8H,4,7H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the reactions of similar compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.7 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related fluorinated biphenyl compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, involves cross-coupling reactions and diazotization methods. These processes underline the importance of fluorinated compounds in medicinal chemistry for producing anti-inflammatory and analgesic materials (Qiu et al., 2009).

Applications in Environmental Science and Toxicology

  • Certain fluorinated and chlorinated compounds are widely studied for their environmental persistence and potential toxic effects. The occurrence, fate, and behavior of parabens, for example, have been extensively reviewed, highlighting their presence in water systems and their role as weak endocrine disrupter chemicals (Haman et al., 2015). This suggests a broader concern for environmental monitoring and safety evaluation of related chloro- and fluoro- compounds.

Potential for Drug Development and Pharmacogenetics

  • The therapeutic efficacy of fluoropyrimidines, like S-1 (a drug that consists of tegafur and other compounds), in treating colorectal cancer highlights the significance of such compounds in drug development. The review of clinical trials investigating the efficacy of S-1 underscores the importance of understanding the pharmacokinetics and pharmacodynamics of these compounds (Miyamoto et al., 2014).

Advanced Materials and Catalysis

  • The development of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, indicates the role of complex fluorinated and chlorinated compounds in creating new materials and drugs (Parmar et al., 2023).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine” can be found online .

properties

IUPAC Name

2-chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c1-9-8-12(17-13(14)16-9)7-4-10-2-5-11(15)6-3-10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSYGYSZKIHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696520
Record name 2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372183-70-5
Record name 2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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